molecular formula C8H9ClFN5 B1473297 {[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426291-28-2

{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1473297
CAS No.: 1426291-28-2
M. Wt: 229.64 g/mol
InChI Key: OPZKQICBPNVPPQ-UHFFFAOYSA-N
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Description

{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves the reaction of 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The resulting {[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethyl-1,2,4-triazole: Known for its pharmaceutical applications.

    1,2,3-Triazole: Widely used in click chemistry.

    Tetrazole: A versatile scaffold in medicinal chemistry.

Uniqueness

{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[1-(3-fluorophenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5.ClH/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKQICBPNVPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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